molecular formula C19H16F3N3O5 B2838494 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 954691-86-2

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2838494
CAS No.: 954691-86-2
M. Wt: 423.348
InChI Key: MXXYPFVKSZFBAR-UHFFFAOYSA-N
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Description

  • The trifluoromethyl phenyl group can be introduced via a nucleophilic substitution reaction, where a suitable trifluoromethyl phenyl halide reacts with an intermediate compound.
  • Final Urea Formation:

    • The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    • Formation of the Oxazolidinone Ring:

      • Starting with a benzo[d][1,3]dioxole derivative, the oxazolidinone ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

      Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

      Reduction: The oxazolidinone ring can be reduced to an amino alcohol under reducing conditions.

      Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

      Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

    Major Products:

      Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

      Reduction: Amino alcohol derivatives.

      Substitution: Halogenated derivatives of the trifluoromethyl phenyl group.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various chemical conditions.

    Biology and Medicine:

    • Potential applications in drug discovery due to its unique structural features.
    • Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industry:

    • Utilized in the development of advanced materials, such as polymers and coatings.
    • Explored for its potential use in agrochemicals and specialty chemicals.

    Mechanism of Action

    The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and oxazolidinone moieties could play a role in binding to active sites, while the trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability.

    Comparison with Similar Compounds

      1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the oxazolidinone ring, potentially altering its biological activity and chemical reactivity.

      1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its lipophilicity and pharmacokinetic properties.

    Uniqueness: The presence of the trifluoromethyl group and the oxazolidinone ring in 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H16F3N3O5/c20-19(21,22)13-3-1-2-4-14(13)24-17(26)23-8-12-9-25(18(27)30-12)11-5-6-15-16(7-11)29-10-28-15/h1-7,12H,8-10H2,(H2,23,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MXXYPFVKSZFBAR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H16F3N3O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    423.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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